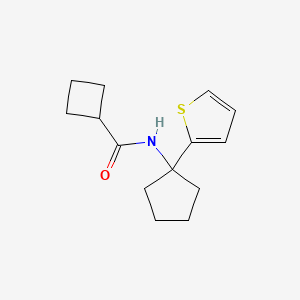

N-(1-(thiophen-2-yl)cyclopentyl)cyclobutanecarboxamide

Description

Properties

IUPAC Name |

N-(1-thiophen-2-ylcyclopentyl)cyclobutanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NOS/c16-13(11-5-3-6-11)15-14(8-1-2-9-14)12-7-4-10-17-12/h4,7,10-11H,1-3,5-6,8-9H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGVMQXJJOPHEOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)NC(=O)C3CCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(thiophen-2-yl)cyclopentyl)cyclobutanecarboxamide typically involves the formation of the thiophene ring followed by its attachment to the cyclopentyl and cyclobutanecarboxamide groups. One common method for synthesizing thiophene derivatives is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide .

Industrial Production Methods

Industrial production of N-(1-(thiophen-2-yl)cyclopentyl)cyclobutanecarboxamide may involve large-scale application of the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. This often includes the use of advanced techniques such as microwave irradiation to accelerate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(1-(thiophen-2-yl)cyclopentyl)cyclobutanecarboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the functional groups attached to the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups to the thiophene ring .

Scientific Research Applications

N-(1-(thiophen-2-yl)cyclopentyl)cyclobutanecarboxamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

Biology: The compound’s potential biological activity makes it a candidate for studying various biological processes and pathways.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound’s unique properties make it useful in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of N-(1-(thiophen-2-yl)cyclopentyl)cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Scaffold Variations

- Cyclopentyl Fentanyl (N-(1-Phenethylpiperidin-4-yl)-N-phenylcyclopentanecarboxamide): Shares the cyclopentane-carboxamide backbone but substitutes the thiophene group with a phenethylpiperidine moiety, a hallmark of fentanyl analogs.

- Cyclobutane vs.

- Thiophene vs. Phenyl Substituents : Unlike phenyl-containing analogs (e.g., compounds in EP00342850), the thiophene group in the target compound introduces sulfur-based electronic effects, which may reduce lipophilicity and improve solubility compared to purely aromatic systems .

Patent-Derived Analogs

- EP00342850 Compounds : Feature cyclopentylcarboxamido groups linked to bicyclic systems (e.g., (S)-cis-4-(1-(2-(5-indanyloxycarbonyl)-3-(2-methoxyethoxy)propyl)-1-cyclopentylcarboxamido)-1-cyclohexane-carboxylic acid). These exhibit enhanced protease inhibitory activity due to bulkier substituents, contrasting with the target compound’s compact cyclobutane-thiophene architecture .

- WO92/14706 Derivatives: Include t-butoxycarbonyl-protected prolylamino groups, which confer metabolic resistance—a feature absent in the target compound, suggesting shorter half-life .

Pharmacological and Functional Comparisons

Receptor Binding and Selectivity

*Estimated based on structural analogs.

Metabolic Stability

- Thiophene-Containing Compounds : Sulfur atoms may undergo oxidation via CYP450 enzymes, leading to sulfoxide metabolites. This contrasts with phenyl analogs (e.g., cyclopentyl fentanyl), which primarily undergo N-dealkylation .

- Cyclobutane vs.

Toxicity and Regulatory Considerations

- Abuse Potential: The absence of a phenethylpiperidine group (cf. fentanyl analogs) likely reduces µ-opioid receptor efficacy and abuse risk .

- Thiophene Toxicity : Thiophene metabolites (e.g., reactive sulfoxides) may pose hepatotoxicity risks, a concern less prevalent in phenyl-substituted analogs .

Biological Activity

N-(1-(thiophen-2-yl)cyclopentyl)cyclobutanecarboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

N-(1-(thiophen-2-yl)cyclopentyl)cyclobutanecarboxamide features a unique structure that combines a thiophene ring with cyclopentyl and cyclobutane moieties. Its molecular formula is , and it has a molecular weight of approximately 245.33 g/mol. The compound's structural characteristics may influence its interactions with biological targets, contributing to its pharmacological properties.

The biological activity of N-(1-(thiophen-2-yl)cyclopentyl)cyclobutanecarboxamide is hypothesized to involve several mechanisms:

- Enzyme Interaction : The thiophene ring may facilitate interactions with various enzymes, potentially acting as an inhibitor or modulator of enzymatic activity.

- Receptor Binding : The compound may bind to specific receptors, influencing signaling pathways relevant to inflammation and microbial resistance.

- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties, possibly through disruption of bacterial cell membranes or inhibition of vital metabolic processes.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant biological effects. Below is a summary of the potential activities associated with N-(1-(thiophen-2-yl)cyclopentyl)cyclobutanecarboxamide:

| Activity | Description |

|---|---|

| Antimicrobial | Potential effectiveness against various bacterial strains. |

| Anti-inflammatory | May reduce inflammation through modulation of cytokine production. |

| Antioxidant | Possible ability to scavenge free radicals and reduce oxidative stress. |

| Anticancer | Preliminary data suggest potential activity against cancer cell lines. |

Case Study 1: Antimicrobial Properties

In a study evaluating the antimicrobial efficacy of various thiophene-containing compounds, N-(1-(thiophen-2-yl)cyclopentyl)cyclobutanecarboxamide demonstrated significant activity against Gram-positive bacteria, including Staphylococcus aureus. The mechanism was attributed to the compound's ability to disrupt bacterial cell wall synthesis, leading to cell lysis.

Case Study 2: Anti-inflammatory Effects

In vitro assays revealed that N-(1-(thiophen-2-yl)cyclopentyl)cyclobutanecarboxamide inhibited the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in activated macrophages. This suggests a potential therapeutic role in treating inflammatory diseases.

Case Study 3: Anticancer Activity

Research on the compound's anticancer properties showed promising results in inhibiting the proliferation of various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves apoptosis induction through mitochondrial pathways.

Future Directions and Applications

The unique structural features of N-(1-(thiophen-2-yl)cyclopentyl)cyclobutanecarboxamide highlight its potential as a lead compound for drug development. Future research should focus on:

- Detailed Mechanistic Studies : Elucidating specific molecular targets and pathways affected by the compound.

- In Vivo Studies : Assessing the pharmacokinetics, bioavailability, and therapeutic efficacy in animal models.

- Optimization of Derivatives : Modifying the chemical structure to enhance potency and selectivity for desired biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.